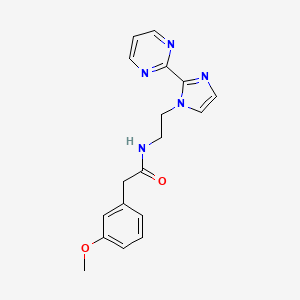

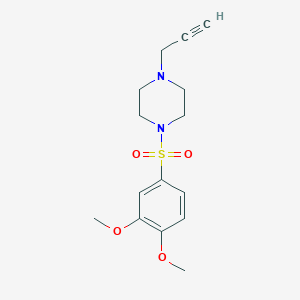

![molecular formula C19H17BrF3N3OS B2509516 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide CAS No. 625377-91-5](/img/structure/B2509516.png)

2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quantum Chemical Insight into Molecular Structure

The molecular structure and vibrational assignments of a novel antiviral molecule, closely related to the compound , were investigated using density functional theory (DFT) methods. The optimized geometry indicated near-planarity between the phenyl and pyrimidine rings, with significant differences in geometry due to the substitution of electronegative atoms. The study also highlighted the presence of strong hydrogen-bonded interactions, which were confirmed by NBO analysis and supported by vibrational spectral data. These interactions contribute to the stability and potential antiviral properties of the molecule .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a series of N-substituted derivatives were synthesized through a multi-step process involving the conversion of benzoic acid into different intermediates, followed by a reaction with equimolar ratios of different N-alkyl/aryl substituted 2-bromoacetamide. The successful synthesis of these compounds was confirmed by spectral characterization . Another study described the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide through a three-phase process, which also involved the use of spectral techniques for structural confirmation .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using spectroscopic techniques and quantum chemical calculations. The equilibrium geometry, intermolecular interactions, and vibrational wavenumbers were explored, revealing the presence of strong hydrogen bonds and weak intramolecular interactions. These findings were further substantiated by Hirshfeld surface analysis, which provided insights into the nature of intermolecular contacts within the crystal structure .

Chemical Reactions Analysis

The reactivity of related compounds has been studied, with one investigation showing that reactions of 2-cyanoacetamidines with sulfonyl azides can proceed via different pathways to form a mixture of novel derivatives. The reaction outcome was influenced by the presence of a base, which involved the cyano group and resulted in different products . Additionally, cross-coupling reactions involving bromopyridine and sulfonamides were catalyzed by CuI and a pyridine derivative, leading to the synthesis of N-(3-pyridinyl)-substituted sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analyses. Drug likeness was assessed based on Lipinski's rule, and the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, were calculated. The antiviral potency of these compounds was investigated through molecular docking studies against SARS-CoV-2 protein, with binding energies indicating potential interactions with viral protease . Vibrational spectroscopic signatures were used to identify the effects of rehybridization and hyperconjugation on the stability of the molecules . Spectroscopic investigation also provided insights into the HOMO-LUMO gap, NBO, and MEP analysis, which are indicative of the compound's chemotherapeutic potential .

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of cyanoacetamide, such as 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide, have been synthesized and evaluated for antimicrobial properties. These compounds, due to their structural characteristics, show promising results in in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014); (Darwish, Atia, & Farag, 2014).

Synthesis of Heterocyclic Compounds

These compounds are also used in the synthesis of various heterocyclic compounds. Heterocyclic chemistry is a significant area of organic chemistry and is often used in the development of pharmaceuticals and other bioactive molecules. For example, the synthesis of novel tetrahydrocarbazole derivatives with biological interest has been reported using similar compounds (Fadda, Etman, Sarhan, & El-Hadidy, 2010).

Development of Cardiotonic Agents

Some studies have explored the use of these compounds in the development of cardiotonic agents, which are drugs used to increase the contractility of the heart muscles. For example, the synthesis, cardiovascular activity, and molecular structure of related compounds have been investigated for their potential cardiotonic properties (Hagen et al., 1989).

Synthesis of Polyheterocyclic Ring Systems

Research has also been conducted on the use of these compounds for the construction of new polyheterocyclic ring systems, which are important in the development of various pharmaceuticals and agrochemicals (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Antibacterial and Anticancer Activities

Additionally, there are studies on the synthesis and evaluation of derivatives for antibacterial and anticancer activities. This includes the development of compounds like oxadiazole and acetamide derivatives which have been shown to have antibacterial and anti-enzymatic potential (Nafeesa et al., 2017); (Horishny, Arshad, & Matiychuk, 2021).

properties

IUPAC Name |

2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrF3N3OS/c1-3-26(4-2)17(27)11-28-18-14(10-24)15(19(21,22)23)9-16(25-18)12-5-7-13(20)8-6-12/h5-9H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFGQCKBSWPRKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509434.png)

![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2509435.png)

![2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene](/img/structure/B2509436.png)

![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine](/img/structure/B2509439.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509446.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2509447.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2509452.png)

![N-(4-chlorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509453.png)